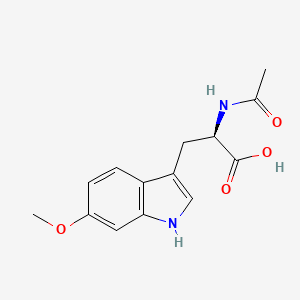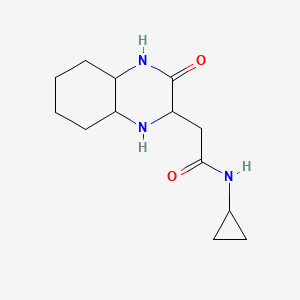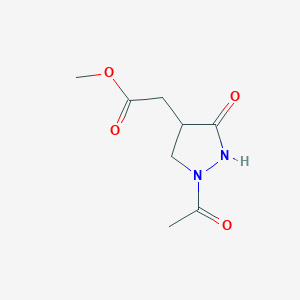
methyl 2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetate
Overview
Description
“Methyl 2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetate” is a biochemical reagent that can be used as a biological material or organic compound for life science related research .
Molecular Structure Analysis
The molecular structure of similar compounds, such as 2-(pyridin-2-yl)-1H-perimidine and its mono- and di-N-methylated analogues, were determined by 1H NMR spectroscopy and single-crystal X-ray analysis . The N-methylation of the nitrogen atom(s) at the perimidine moiety results in a significant increase of the interplane angle between the pyridin-2-yl ring and the perimidine system .Scientific Research Applications
Synthesis and Structural Analysis
- Building Blocks for Heterocyclic Compounds : Methyl (5-oxopyrazol-3-yl)acetate has been used as a building block in the synthesis of new pyrazolo[4,3-c]pyridin-3-ones and pyrazolo[4,3-c]pyridine-3,6-diones, contributing to the development of heterocyclic compounds (Prezent et al., 2016).
- Crystal Structure and Computational Study : A study focused on synthesizing and characterizing new pyrazole derivatives including the crystal structure, spectroscopy, and computational study of these compounds, providing insights into their molecular structure (Shen et al., 2012).
Chemical Reactions and Properties
- Photoinduced Tautomerization : Investigations into 2-(1H-pyrazol-5-yl)pyridines and their derivatives showed they exhibit three types of photoreactions, including excited-state intramolecular and intermolecular proton transfers. This highlights their potential in photochemical applications (Vetokhina et al., 2012).
- Catalytic Applications : The compound has been used in catalytic reactions, particularly in the ammoxidation of alcohols to nitriles and the aerobic oxidation of alcohols to aldehydes in water, demonstrating its utility in catalysis (Xie et al., 2014).
Biological and Material Applications
- Antimicrobial Activity : Some derivatives of the compound were evaluated for their antimicrobial activity against common pathogenic bacteria, suggesting its potential use in developing new antimicrobial agents (Asif et al., 2021).
- Electroluminescence in OLEDs : Pyrazol-pyridine ligands derived from the compound were used in the synthesis of orange-red iridium(III) complexes, showing high efficiency in organic light-emitting diodes (OLEDs) applications (Su et al., 2021).
properties
IUPAC Name |
methyl 2-(3-pyridin-2-ylpyrazol-1-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c1-16-11(15)8-14-7-5-10(13-14)9-4-2-3-6-12-9/h2-7H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCNCQTNBRWZPQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C=CC(=N1)C2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30856633 | |
| Record name | Methyl [3-(pyridin-2-yl)-1H-pyrazol-1-yl]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30856633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetate | |
CAS RN |
676479-88-2 | |
| Record name | Methyl [3-(pyridin-2-yl)-1H-pyrazol-1-yl]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30856633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is methyl 2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetate formed and what is its role in the studied copper(II) complexes?
A1: Methyl 2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetate (mpypzacac) is formed in situ through a copper(II)-catalyzed dehydrative esterification reaction between acetic acid and the 2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetic acid (pypzacacH) ligand []. This mpypzacac ligand then coordinates to copper(II) ions, acting as a chelating ligand in the formation of dinuclear copper(II) complexes. These complexes demonstrate catalytic activity in the ammoxidation of alcohols to nitriles and the aerobic oxidation of alcohols to aldehydes in aqueous solutions [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carbaldehyde](/img/structure/B1469667.png)
![2-Chloro-5,7-dihydrofuro[3,4-B]pyridine](/img/structure/B1469672.png)





![1-[(1-methyl-1H-pyrrol-2-yl)methyl]piperazine](/img/structure/B1469680.png)


![7-Hydroxy-3,3-dimethylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B1469685.png)


